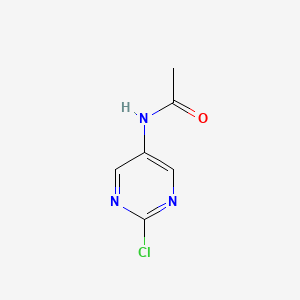
N-(2-chloropyrimidin-5-yl)acetamide
Vue d'ensemble
Description
N-(2-chloropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(2-chloropyrimidin-5-yl)acetamide has been explored for its antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans.
The compound's efficacy is attributed to its ability to penetrate bacterial membranes, enhanced by its lipophilic nature due to the chlorinated pyrimidine ring structure .
Anticancer Activity :
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, including lung adenocarcinoma (A549 cells). The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxicity while minimizing effects on non-cancerous cells .
The biological activity of this compound is primarily due to its interaction with specific molecular targets within biological systems. It has been shown to:
- Inhibit enzymes involved in DNA replication and protein synthesis.
- Modulate receptor activity, potentially leading to therapeutic effects in various conditions.
Study 1: Antimicrobial Efficacy
A study screened derivatives of this compound for antimicrobial potential. Results indicated that halogenated substituents enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial activity against Gram-positive bacteria .
Study 2: Anticancer Properties
Another investigation tested derivatives of this compound for anticancer properties. Specific structural modifications led to significant reductions in cell viability in A549 cells, demonstrating selectivity towards cancerous cells over normal cells .
Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | High |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Anticancer | A549 (lung cancer) | Significant reduction |
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
N-(2-chloropyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
Clé InChI |
PBOCJOADSXMAJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=C(N=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













